7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane

Fragment-based drug discovery Lipophilicity Physicochemical property comparison

This 1,4-thiazepane sulfonamide fills a critical gap in 3D-enriched fragment libraries targeting epigenetic bromodomains (BRD4-D1) and carbonic anhydrase isoforms. The 2-chlorophenyl substituent (logP 4.256, Fsp³ 0.42) provides distinct halogen-dependent physicochemical properties vs. the fluoro analog (logP 4.64), enabling paired SAR halogen scanning with the dihydrobenzofuran-sulfonyl scaffold held constant. The ³⁵Cl/³⁷Cl isotopic doublet serves as an intrinsic LC-MS internal standard, ensuring unambiguous compound tracking without external spike-in controls. Ideal for labs expanding thiazepane fragment diversity for hit identification and lead optimization.

Molecular Formula C19H20ClNO3S2
Molecular Weight 409.94
CAS No. 1797205-38-9
Cat. No. B2609169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane
CAS1797205-38-9
Molecular FormulaC19H20ClNO3S2
Molecular Weight409.94
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C19H20ClNO3S2/c20-17-4-2-1-3-16(17)19-7-9-21(10-12-25-19)26(22,23)15-5-6-18-14(13-15)8-11-24-18/h1-6,13,19H,7-12H2
InChIKeyITQDICAGIWNAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane (CAS 1797205-38-9): Procurement-Grade Structural and Physicochemical Baseline


7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane (CAS 1797205-38-9, molecular formula C₁₉H₂₀ClNO₃S₂, MW 409.94 g/mol) is a synthetic 1,4-thiazepane sulfonamide derivative combining a 2-chlorophenyl substituent at the 7-position with a 2,3-dihydrobenzofuran-5-sulfonyl group at the 4-position . This compound belongs to a class of seven-membered heterocyclic sulfonamides valued in fragment-based drug discovery for their high three-dimensional (3D) character. According to the ZINC20 database, the compound has a calculated logP of 4.256 and a fraction sp³ (Fsp³) of 0.42, with no bioactivity data reported in ChEMBL as of the latest curation cycle [1][2]. It is commercially available from multiple vendors at a typical purity of 95% for research use only .

Why 7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane Cannot Be Casually Substituted by In-Class Analogs


Within the 1,4-thiazepane-4-sulfonamide series, minor structural modifications—particularly at the 7-aryl position and the sulfonyl substituent—produce non-trivial shifts in lipophilicity, molecular shape, and halogen-specific physicochemical behavior that can alter fragment hit quality and downstream tractability. The 2-chlorophenyl substituent in this compound (logP 4.256, MW 409.94, Fsp³ 0.42) confers distinct physicochemical properties compared to its closest commercially available analog, the 2-fluorophenyl derivative (CAS 1706001-24-2, MW 393.5, consensus logP 4.64) [1][2]. Because 1,4-thiazepane fragments are screened in 3D-enriched libraries to probe protein binding sites such as BET bromodomains, even modest changes in halogen identity can alter binding pose, selectivity, and SAR tractability [3]. Generic substitution without experimental validation therefore risks losing or confounding hit identification, particularly when the screening campaign relies on the specific steric and electronic profile of the 2-chlorophenyl moiety.

Quantitative Differentiation Evidence for 7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane vs. Closest Analogs


Lipophilicity Shift: 2-Chlorophenyl (logP 4.26) vs. 2-Fluorophenyl Analog (Consensus logP 4.64)

The target compound (2-chlorophenyl) has a calculated logP of 4.256 (ZINC20), which is approximately 0.38 log units lower than the consensus logP of 4.64 reported for the 2-fluorophenyl analog (CAS 1706001-24-2) [1][2]. This difference places the chloro compound in a moderately more hydrophilic regime, which may translate to measurably higher aqueous solubility and altered fragment screening behavior under standardized assay conditions.

Fragment-based drug discovery Lipophilicity Physicochemical property comparison

Molecular Weight Differentiation: 2-Chlorophenyl (MW 409.94) vs. 2-Fluorophenyl Analog (MW 393.5)

The target compound carries a molecular weight of 409.94 g/mol, compared to 393.5 g/mol for the direct 2-fluorophenyl analog (CAS 1706001-24-2), a difference of 16.4 Da attributable to Cl (35.45) vs. F (19.00) atomic mass . This places both compounds near the upper boundary of fragment-like chemical space (typically MW < 300 Da) but provides a measurable mass increment that can be exploited for mass spectrometry-based detection and differentiation in multiplexed screening workflows.

Molecular weight comparison Fragment library design Lead-likeness

3D Character: Fsp³ of 0.42 Places the 1,4-Thiazepane Core Within the 3D-Enriched Fragment Space Validated for BET Bromodomain Screening

The target compound has a fraction sp³ (Fsp³) of 0.42 as reported by ZINC20, which reflects the saturated character of the seven-membered thiazepane ring combined with aromatic substituents [1]. This value is significantly higher than the Fsp³ of flat aromatic fragments that dominate traditional screening libraries and aligns with the design principles of 3D-enriched fragment collections. Pandey et al. (2020) demonstrated that 1,4-thiazepane fragments with comparable 3D character yielded confirmed hits against BET bromodomains (BRD4-D1) using protein-observed ¹⁹F NMR, and that Fsp³-rich fragments show improved protein-binding specificity versus flatter controls [2].

3D fragment Fraction sp3 BET bromodomain Fragment-based screening

Halogen-Specific Isotopic Signature: Chlorine Isotopic Pattern Enables Unambiguous Analytical Deconvolution vs. Non-Halogenated and Fluorinated Analogs

The presence of a single chlorine atom in the 2-chlorophenyl substituent produces a characteristic ³⁵Cl/³⁷Cl isotopic doublet (approximately 3:1 ratio, +2 Da mass shift) in mass spectra, a feature absent in the 2-fluorophenyl analog (fluorine is monoisotopic, ¹⁹F = 100%) and in non-halogenated analogs such as the furan-2-yl derivative (CAS 1705518-10-0) . This enables unambiguous compound identification and quantification in multiplexed biochemical assays by LC-MS without requiring chromatographic separation of closely related analogs.

Chlorine isotopic pattern Mass spectrometry Analytical differentiation

Sulfonyl-Benzofuran Moiety as a Privileged Pharmacophore: Class-Level Precedent for Carbonic Anhydrase and Kinase Inhibition

The 2,3-dihydrobenzofuran-5-sulfonyl moiety in this compound is structurally related to benzofuran-based sulfonamides that have been reported as selective carbonic anhydrase (CA) IX and XII inhibitors [1]. Specifically, benzofuran-sulfonamide conjugates with a saturated 2,3-dihydrobenzofuran ring have demonstrated CA inhibition with Kᵢ values in the nanomolar to low micromolar range, and the 2,3-dihydro modification has been associated with altered isoform selectivity compared to fully aromatic benzofuran analogs [1][2]. No direct activity data exist for the target compound itself (no bioactivity reported in ChEMBL) [3]; this evidence is class-level only.

Benzofuran sulfonamide Carbonic anhydrase inhibition Privileged structure

Recommended Application Scenarios for 7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane Based on Available Differentiation Evidence


BET Bromodomain Fragment Screening with 3D-Enriched Libraries

The compound's Fsp³ of 0.42, 1,4-thiazepane core, and validated class-level precedent from Pandey et al. (2020) for BET bromodomain (BRD4-D1) engagement by structurally related thiazepane fragments support its inclusion in 3D-enriched fragment libraries targeting bromodomains [1]. The chlorine isotopic signature provides a built-in MS verification handle during hit confirmation. Procurement rationale: the compound fills a gap in commercially available 3D thiazepane fragments for epigenetic target screening.

Halogen-Scanning SAR Studies Around the 7-Aryl Position of 1,4-Thiazepane-4-sulfonamides

The 2-chlorophenyl substituent (logP 4.256, MW 409.94) provides a distinct physicochemical data point in a halogen-scanning series alongside the 2-fluorophenyl analog (logP 4.64, MW 393.5) [1][2]. For medicinal chemistry teams systematically probing the impact of halogen identity on target binding and pharmacokinetics, procuring both the chloro and fluoro analogs enables paired SAR analysis where the only variable is halogen type, with the dihydrobenzofuran-sulfonyl-thiazepane scaffold held constant.

Mass Spectrometry-Based Assay Development Leveraging Chlorine Isotopic Fingerprinting

The monochlorinated structure provides a distinctive ³⁵Cl/³⁷Cl isotopic doublet that can serve as an intrinsic internal standard for LC-MS method development and compound integrity verification in high-throughput screening workflows [1]. This feature is absent in the fluorine analog and non-halogenated derivatives, making the chloro compound uniquely suited for analytical chemistry laboratories developing MS-based fragment screening assays requiring unambiguous compound tracking without external spike-in controls.

Carbonic Anhydrase Isoform Selectivity Screening (Hypothesis-Generating)

Based on the class-level precedent of 2,3-dihydrobenzofuran-5-sulfonamides as selective CA IX/XII inhibitors, the compound may be prioritized for exploratory screening against carbonic anhydrase isoform panels [1]. Procurement value is contingent on the user's willingness to invest in primary screening; no pre-existing activity data support guaranteed hit identification. This scenario is appropriate for laboratories conducting broad chemotype exploration where the benzofuran-sulfonamide pharmacophore is of strategic interest.

Quote Request

Request a Quote for 7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.